molecular formula C19H18BrN3O B10960563 N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)-2-bromobenzamide

N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)-2-bromobenzamide

Cat. No.: B10960563
M. Wt: 384.3 g/mol
InChI Key: WSHINXGPIORYDA-UHFFFAOYSA-N
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Description

N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)-2-bromobenzamide is a synthetic organic compound that belongs to the class of pyrazole derivatives This compound is characterized by the presence of a benzyl group attached to a pyrazole ring, which is further substituted with a bromobenzamide moiety

Preparation Methods

The synthesis of N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)-2-bromobenzamide typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.

    Benzylation: The pyrazole ring is then benzylated using benzyl bromide in the presence of a base such as potassium carbonate.

    Bromobenzamide Formation: The final step involves the reaction of the benzylated pyrazole with 2-bromobenzoyl chloride in the presence of a base like triethylamine to form this compound.

Industrial production methods for this compound may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.

Chemical Reactions Analysis

N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)-2-bromobenzamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom in the benzamide moiety can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation or reduction reactions depending on the reagents and conditions used. For example, the pyrazole ring can be oxidized using strong oxidizing agents.

    Hydrolysis: The amide bond in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common reagents used in these reactions include bases like sodium hydroxide, acids like hydrochloric acid, and oxidizing agents like potassium permanganate. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

    Medicinal Chemistry: The compound has shown promise as a potential therapeutic agent due to its ability to interact with specific molecular targets in the body.

    Chemical Biology: The compound can be used as a chemical probe to study the function of specific proteins and pathways in cells.

    Material Science: Pyrazole derivatives, including this compound, have been explored for their potential use in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)-2-bromobenzamide involves its interaction with specific molecular targets in the body. The compound has been shown to affect the mTORC1 pathway, which plays a crucial role in cell growth and metabolism . By modulating this pathway, the compound can influence various cellular processes, including autophagy and protein synthesis.

Comparison with Similar Compounds

N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)-2-bromobenzamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern and its ability to interact with molecular targets involved in critical cellular pathways.

Properties

Molecular Formula

C19H18BrN3O

Molecular Weight

384.3 g/mol

IUPAC Name

N-(1-benzyl-3,5-dimethylpyrazol-4-yl)-2-bromobenzamide

InChI

InChI=1S/C19H18BrN3O/c1-13-18(21-19(24)16-10-6-7-11-17(16)20)14(2)23(22-13)12-15-8-4-3-5-9-15/h3-11H,12H2,1-2H3,(H,21,24)

InChI Key

WSHINXGPIORYDA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1CC2=CC=CC=C2)C)NC(=O)C3=CC=CC=C3Br

Origin of Product

United States

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